Tributyrin, a triglyceride formed by esterification of butyric acid with glycerol, has gained significant interest in scientific research due to its potential benefits for gut health. Its primary function lies in its ability to serve as a prodrug for butyric acid. This means that tributyrin gets broken down by enzymes in the digestive system, particularly pancreatic lipase, releasing butyric acid in a controlled manner []. Butyric acid, a short-chain fatty acid, plays a crucial role in maintaining gut health by:
These potential benefits of tributyrin have made it a subject of ongoing scientific research, particularly in the context of:
Tributyrin is a triglyceride formed from the esterification of glycerol with three molecules of butyric acid. It is a naturally occurring compound found in butter and is characterized by its liquid fat form and acrid taste. As a prodrug of butyric acid, tributyrin is rapidly absorbed in the body and serves various biological functions, particularly in enhancing the antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells . Its chemical formula is C₁₅H₂₆O₆, and it plays a significant role in nutrition and health by acting as a source of butyric acid, which has well-documented health benefits.
Tributyrin acts as a prodrug for butyric acid [, ]. This means it gets broken down in the body, releasing butyric acid. Butyric acid plays a vital role in gut health by promoting colonocyte health, reducing inflammation, and potentially influencing the gut microbiome. Studies suggest Tributyrin may also have anti-cancer properties, but the mechanism requires further investigation [].
Tributyrin undergoes hydrolysis to release butyric acid and glycerol, primarily facilitated by pancreatic lipases in the gastrointestinal tract. This reaction is crucial for its function as it allows the slow release of butyric acid, which can exert various physiological effects, including anti-inflammatory properties and promoting gut health . The kinetics of this hydrolysis can be influenced by factors such as substrate concentration and the presence of free fatty acids, which may inhibit the reaction .
Tributyrin exhibits several biological activities, primarily due to its conversion to butyric acid. It has been shown to:
Tributyrin can be synthesized through various methods, including:
Tributyrin has diverse applications across several fields:
Research into tributyrin's interactions has revealed its potential to modulate gut microbiota and influence metabolic pathways. Studies indicate that tributyrin supplementation can positively affect the intestinal environment, particularly after antibiotic treatment, by restoring microbial balance and promoting beneficial bacteria growth . Furthermore, tributyrin's interaction with other dietary components can enhance its beneficial effects on health.
Several compounds share similarities with tributyrin due to their structural characteristics or biological functions. Here are some notable examples:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Butyric Acid | Short-chain fatty acid | Anti-inflammatory, promotes gut health | Directly active without needing conversion |
Caprylic Acid | Medium-chain fatty acid | Antimicrobial properties | Derived from coconut oil; shorter chain |
Propionic Acid | Short-chain fatty acid | Antimicrobial, supports gut health | Used as a food preservative |
Tributyl Citrate | Triester | Plasticizer, solvent | Used primarily in industrial applications |
Tributyrin's uniqueness lies in its ability to serve as a stable reservoir for butyric acid while avoiding the unpleasant odor associated with direct butyric acid supplementation. Its slow-release mechanism allows for sustained therapeutic effects in gastrointestinal health without immediate degradation by gastric juices . This makes tributyrin particularly effective for dietary applications where gradual absorption is preferred.
Tributyrin is a triglyceride compound with the molecular formula C₁₅H₂₆O₆ and a molecular weight of 302.36 grams per mole [1] [2] [3]. The compound has the Chemical Abstracts Service (CAS) registry number 60-01-5 [1] [2] [3]. The International Union of Pure and Applied Chemistry (IUPAC) name for tributyrin is 2,3-di(butanoyloxy)propyl butanoate [1], though it is also known by several alternative names including glycerol tributyrate, glyceryl tributyrate, propane-1,2,3-triyl tributanoate, tri-n-butyrin, butyryl triglyceride, and glycerol tributanoate [1] [2] [3].
The molecular structure of tributyrin consists of a glycerol backbone with three butyric acid (butanoic acid) residues attached through ester linkages [4] [5]. The glycerol molecule serves as the central backbone, providing three attachment points for the fatty acid chains [4]. Each of the three hydroxyl groups of the glycerol backbone forms an ester bond with a butyric acid molecule, creating the complete triglyceride structure [5] [6]. The Simplified Molecular Input Line Entry System (SMILES) notation for tributyrin is CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC [1] [2] [3].
The compound features three identical butanoyl groups (four-carbon chain fatty acid derivatives) bonded to the glycerol framework through ester linkages [6]. This symmetric arrangement of three butyric acid units attached to the glycerol backbone classifies tributyrin as the simplest naturally occurring triglyceride [4]. The International Chemical Identifier (InChI) key for tributyrin is UYXTWWCETRIEDR-UHFFFAOYSA-N [1] [2] [3], providing a unique identifier for the compound in chemical databases.
Tributyrin presents distinct organoleptic properties that are primarily attributed to its structural composition and the inherent characteristics of butyric acid moieties. The compound appears as a clear, colorless to light yellow liquid at room temperature [3] [7] [8]. The visual appearance is described as an oily liquid with high optical clarity [3] [9].
The characteristic odor of tributyrin is described as having a buttery or cheese-like quality [3] [10]. This distinctive aroma profile is directly related to the butyric acid components within the molecule, as butyric acid itself is known for its characteristic butter-like odor [10]. The compound exhibits taste characteristics that include bitter, waxy, fatty, cheese, and butter nuances when present at concentrations of 30 parts per million [3]. The threshold for taste detection has been established at this concentration level, indicating the compound's potent organoleptic impact even at relatively low concentrations [3].
The intensity of both odor and taste characteristics makes tributyrin particularly notable in sensory applications. The bitter taste and distinctive odor attributes have been identified as significant challenges in applications where palatability is important [11]. Research has demonstrated that tributyrin is characterized by highly bitter taste and negative odor attributes, which has implications for its use in food systems and pharmaceutical applications [11].
Tributyrin exhibits well-defined phase transition parameters that are critical for understanding its physical behavior under various conditions. The melting point of tributyrin is consistently reported as -75°C [3] [12] [7] [13], indicating that the compound remains in liquid form at ambient temperatures. This low melting point is characteristic of short-chain triglycerides and contributes to the compound's liquid state under normal storage and handling conditions.
The boiling point of tributyrin varies slightly depending on measurement conditions and pressure. Under standard atmospheric pressure, the boiling point is reported as 305°C [3] [13] to 316°C [7]. Under reduced pressure conditions, specifically at 15 millimeters of mercury, the boiling point decreases to 190°C [14]. The variation in reported boiling points likely reflects differences in measurement conditions and purity of samples used in different studies.
The flash point of tributyrin is reported as 173°C [15] [16] to 180°C [14], with some sources reporting it as high as 345°F (174°C) [3] [13]. This parameter is crucial for safety considerations during handling and storage, as it indicates the temperature at which the compound can form ignitable vapor-air mixtures. The relatively high flash point suggests that tributyrin is stable under normal storage conditions but requires careful handling at elevated temperatures.
The density of tributyrin at 20°C is consistently reported as 1.0335 grams per cubic centimeter [3] [7] [13] [15] [16] to 1.032 grams per cubic centimeter [12]. This density value places tributyrin in the typical range for triglyceride compounds and indicates that it is slightly denser than water. The specific gravity at 20°C relative to water at 20°C is reported as 1.04 [14], confirming the compound's density characteristics.
Viscosity measurements for tributyrin have been conducted across various temperature ranges, providing comprehensive profiles of the compound's flow characteristics. The viscosity behavior of tributyrin follows the modified Andrade equation, with specific constants determined through experimental regression analysis [17]. At 298 Kelvin (25°C), detailed viscosity measurements have been performed using both rotational rheometry and capillary viscometry methods [17].
The viscosity profile shows temperature dependence consistent with other triglyceride compounds, with decreasing viscosity as temperature increases [17]. The compound exhibits Newtonian flow behavior under standard measurement conditions, making it suitable for various industrial applications where predictable flow characteristics are required. Experimental data indicates that tributyrin viscosity measurements can be accurately predicted using established correlations for triglyceride compounds [17].
The molar volume of tributyrin is calculated as 293.0 milliliters per mole [12], which provides insight into the molecular packing and density relationships within the liquid structure. This parameter is useful for theoretical calculations and industrial process design applications.
Tributyrin exhibits characteristic solubility behavior typical of triglyceride compounds, with limited water solubility and good solubility in organic solvents. The compound is described as insoluble in water [3] [13] [9] [15] [16], with a specific water solubility of 133 milligrams per liter at 37°C [14]. This low aqueous solubility is expected due to the hydrophobic nature of the three butyl chains attached to the glycerol backbone.